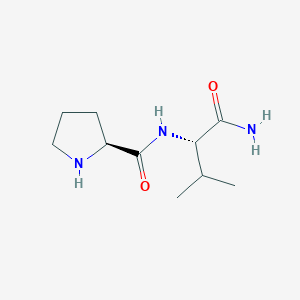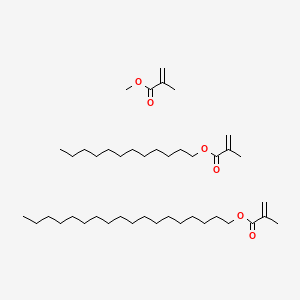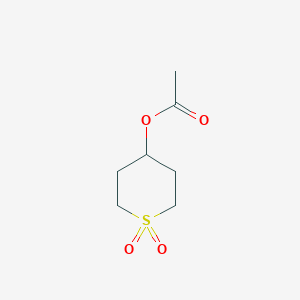
(1,1-Dioxothian-4-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxothian-4-yl) acetate is an organic compound with the molecular formula C8H12O4S It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an acetate group attached to the fourth carbon of the thiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothian-4-yl) acetate typically involves the reaction of thiane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Thiane+Acetic Anhydride→(1,1-Dioxothian-4-yl) acetate+Acetic Acid
The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Catalyst: Sulfuric acid or another strong acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, ensuring high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dioxothian-4-yl) acetate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to an alcohol under mild conditions.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted thiane derivatives
Aplicaciones Científicas De Investigación
(1,1-Dioxothian-4-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which (1,1-Dioxothian-4-yl) acetate exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the thiane ring can participate in redox reactions, while the acetate group can be modified to introduce different functional groups. These transformations enable the compound to interact with biological targets and pathways, potentially leading to bioactive properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1,1-dioxothian-4-yl)acetate
- Ethyl 2-(1,1-dioxothian-4-ylidene)acetate
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness
(1,1-Dioxothian-4-yl) acetate is unique due to its specific structural features, such as the presence of both a sulfur atom and an acetate group
Propiedades
Número CAS |
38690-86-7 |
|---|---|
Fórmula molecular |
C7H12O4S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(1,1-dioxothian-4-yl) acetate |
InChI |
InChI=1S/C7H12O4S/c1-6(8)11-7-2-4-12(9,10)5-3-7/h7H,2-5H2,1H3 |
Clave InChI |
FBSHWWGJKAUMMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCS(=O)(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


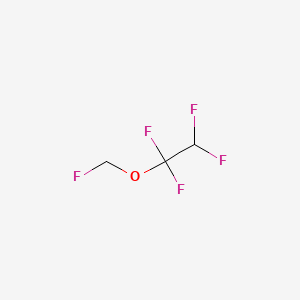
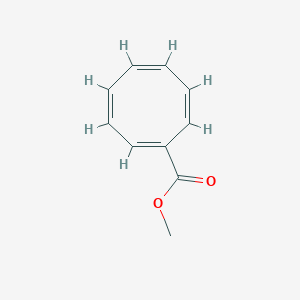
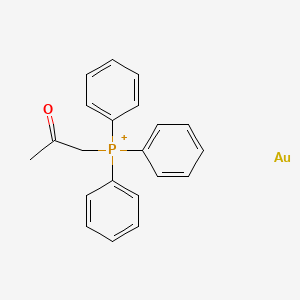




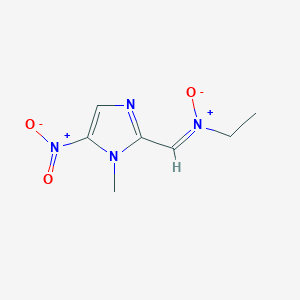
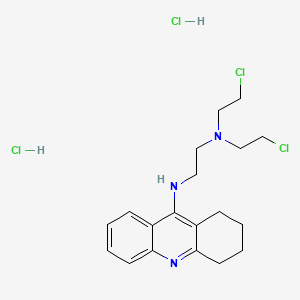
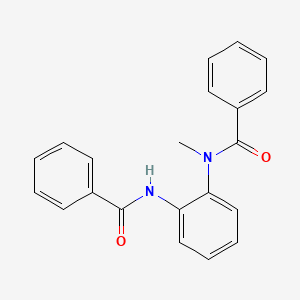
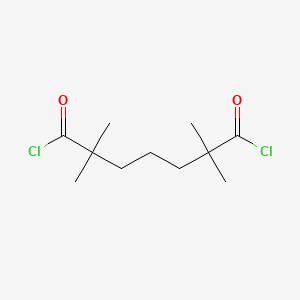
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
